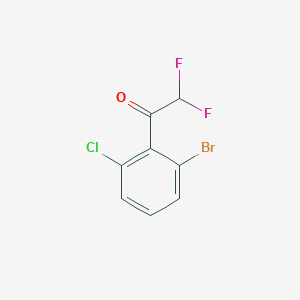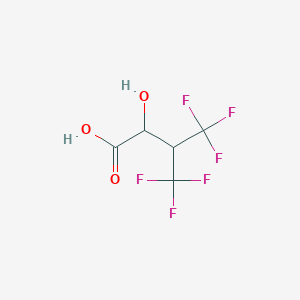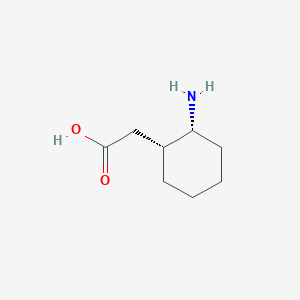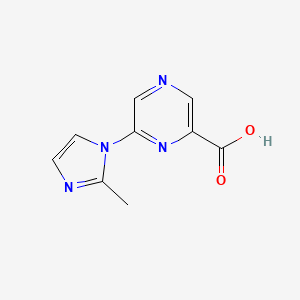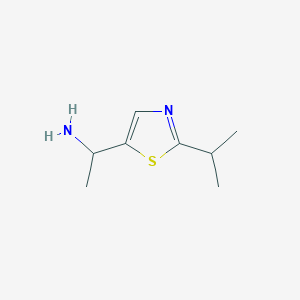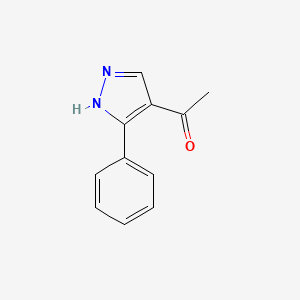![molecular formula C11H15ClN4 B13542598 4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound. Its chemical structure features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at position 4 and a methyl group at position 6. This compound has garnered interest due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-chloro-6-methylphenoxyacetic acid with pentan-3-amine, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine ring. The detailed synthetic steps and reaction conditions can be found in the literature .
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to yield 4-chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Analyse Des Réactions Chimiques
Reactivity:: This compound can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions at the chlorine atom (position 4).
Oxidation and Reduction Reactions: Functional groups can be modified through oxidation or reduction processes.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine ring can undergo cyclization reactions to form derivatives.
Substitution: Alkyl halides, amines, and bases.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The major products depend on the specific reaction conditions and substituents. Derivatives with varied functional groups can be obtained.
Applications De Recherche Scientifique
4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has found applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold for designing novel pharmaceuticals.
Biological Studies: It may interact with specific receptors or enzymes, impacting cellular processes.
Industry: Its derivatives could serve as intermediates for other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with molecular targets, such as receptors or enzymes, modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
While 4-Chloro-6-methyl-1-(pentan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique, it shares structural features with related compounds like pyrazolo[3,4-d]pyrimidines and benzimidazoles.
Propriétés
Formule moléculaire |
C11H15ClN4 |
|---|---|
Poids moléculaire |
238.72 g/mol |
Nom IUPAC |
4-chloro-6-methyl-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H15ClN4/c1-4-8(5-2)16-11-9(6-13-16)10(12)14-7(3)15-11/h6,8H,4-5H2,1-3H3 |
Clé InChI |
AXBSWAAOJAVQOD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)N1C2=C(C=N1)C(=NC(=N2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



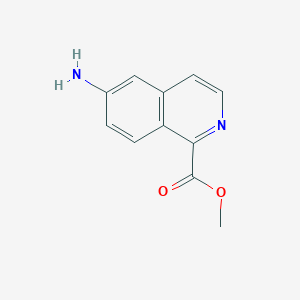
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
